molecular formula C10H9N3S B390413 3-Amino-4,6-dimethylthieno[2,3-b]pyridine-2-carbonitrile CAS No. 52505-57-4

3-Amino-4,6-dimethylthieno[2,3-b]pyridine-2-carbonitrile

Cat. No.: B390413
CAS No.: 52505-57-4
M. Wt: 203.27g/mol
InChI Key: JFSSJJOGTVVJJC-UHFFFAOYSA-N
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Description

3-Amino-4,6-dimethylthieno[2,3-b]pyridine-2-carbonitrile is a heterocyclic compound that features a fused ring system combining thiophene and pyridine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-4,6-dimethylthieno[2,3-b]pyridine-2-carbonitrile typically involves the reaction of 4,6-dimethyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile with ethyl chloroacetate in the presence of a base such as potassium carbonate or sodium ethoxide. The reaction proceeds through a Thrope–Ziegler cyclization to yield the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis using high-boiling solvents and strong bases to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

3-Amino-4,6-dimethylthieno[2,3-b]pyridine-2-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Medicinal Chemistry

3-Amino-4,6-dimethylthieno[2,3-b]pyridine-2-carbonitrile has been explored for its potential as an antitumor agent. Research indicates that derivatives of thieno[2,3-b]pyridine exhibit a range of biological activities, including anticancer properties. The compound serves as a key intermediate in the synthesis of novel antitumor drugs, with studies demonstrating its effectiveness in inhibiting tumor growth in various cancer models .

The compound's biological properties have been documented extensively. It has shown promise in:

  • Antimicrobial Activity : Some studies suggest that thieno[2,3-b]pyridine derivatives possess antimicrobial properties against various pathogens.
  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer progression or microbial resistance, making it a candidate for drug development aimed at treating infections or tumors .

Material Science

In material science, the unique electronic properties of thieno[2,3-b]pyridine derivatives make them suitable for applications in organic semiconductors and photovoltaic devices. Their ability to form π-stacking interactions enhances charge transport properties, which is crucial for the efficiency of organic electronic devices .

Case Study 1: Antitumor Activity

A study investigated the synthesis of various thieno[2,3-b]pyridine derivatives, including this compound. The results indicated that these compounds exhibited significant cytotoxic effects on cancer cell lines. The mechanism was attributed to the induction of apoptosis and cell cycle arrest in tumor cells .

Case Study 2: Antimicrobial Properties

Another research focused on assessing the antimicrobial efficacy of thieno[2,3-b]pyridine derivatives. The findings revealed that certain derivatives showed potent activity against Gram-positive and Gram-negative bacteria. The structure-activity relationship highlighted that modifications at specific positions on the thieno-pyridine ring could enhance antimicrobial potency .

Mechanism of Action

The mechanism of action of 3-Amino-4,6-dimethylthieno[2,3-b]pyridine-2-carbonitrile involves its nucleophilic and electrophilic properties. The amino group acts as a nucleophile, while the ester carbonyl and other positions in the molecule act as electrophilic centers. These properties enable the compound to participate in various chemical reactions, forming different heterocyclic moieties .

Biological Activity

3-Amino-4,6-dimethylthieno[2,3-b]pyridine-2-carbonitrile (CAS No. 67795-42-0) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's synthesis, biological activities, and relevant research findings.

  • Molecular Formula : C10H11N3S
  • Molecular Weight : 221.28 g/mol
  • Chemical Structure : The compound features a thieno[2,3-b]pyridine core with an amino group and a carbonitrile substituent.

Anticancer Activity

Research has indicated that derivatives of this compound exhibit significant anticancer properties. A study highlighted the compound's role as a potent inhibitor of the Pim-1 kinase, which is implicated in various cancers. The most active derivatives showed IC50 values ranging from 1.18 to 8.83 µM against Pim-1, demonstrating promising cytotoxic effects against cancer cell lines such as MCF7 (breast cancer), HCT116 (colon cancer), and PC3 (prostate cancer) .

CompoundIC50 (µM)Cell Line Tested
7a1.18MCF7
7d1.38HCT116
8b4.18PC3

Anti-inflammatory Activity

In addition to its anticancer properties, the compound has shown anti-inflammatory activity. A related study reported that derivatives exhibited potent inhibition of COX-2 enzyme activity with IC50 values comparable to the standard drug celecoxib . This suggests a potential use in treating inflammatory conditions.

CompoundCOX-2 IC50 (µM)
Compound 50.04 ± 0.09
Compound 60.04 ± 0.02

The biological activities of this compound can be attributed to its ability to interact with specific enzyme targets:

  • Pim-1 Kinase Inhibition : The inhibition of Pim-1 leads to reduced cell proliferation and survival in cancer cells.
  • COX-2 Inhibition : By inhibiting COX-2, the compound can decrease the production of pro-inflammatory mediators.

Synthesis and Evaluation

A notable study synthesized several derivatives of this compound and evaluated their biological activities systematically. The synthesis involved alkaline hydrolysis and subsequent modifications to enhance potency against targeted enzymes .

Agricultural Applications

Interestingly, some derivatives have been explored for agricultural applications as antidotes for herbicide damage in crops like sunflower, indicating versatility beyond medicinal uses .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carbonitrile, and how can reaction conditions be optimized?

The compound is synthesized via alkaline hydrolysis of its precursor (e.g., 3-amino-5-bromo-4,6-dimethylthieno[2,3-b]pyridine-2-carbonitrile) in dimethylformamide (DMF) with a catalytic amount of glacial acetic acid. Key steps include:

  • Reaction monitoring : Track the disappearance of the nitrile (CN) group via IR spectroscopy (characteristic peak at ~2200–2220 cm⁻¹) and the appearance of carbonyl (C=O) bands at ~1666 cm⁻¹ .
  • Purification : Crystallization from ethanol/water mixtures yields the carboxamide derivative. Optimization involves adjusting reaction time (typically 4–6 hours) and temperature (80–100°C) to maximize yields (reported ~68–90%) .

Q. How can researchers confirm the structural integrity of this compound using spectroscopic methods?

  • IR spectroscopy : Confirm the presence of NH₂ (3464–3267 cm⁻¹) and C=O (1666 cm⁻¹) groups after hydrolysis .
  • ¹H NMR : Two exchangeable NH₂ signals appear at δ 6.89 and 7.25 ppm. Methyl groups on the thienopyridine ring resonate at δ 2.24–2.37 ppm .
  • Mass spectrometry : Molecular ion peaks (e.g., m/z 318 for related derivatives) validate the molecular formula .

Advanced Research Questions

Q. What strategies are recommended for analyzing contradictory spectral data in derivatives of this compound?

Discrepancies in NMR or IR data (e.g., unexpected NH₂ splitting or missing carbonyl peaks) may arise from:

  • Solvent effects : Use deuterated DMSO for NMR to minimize proton exchange broadening .
  • Crystallographic validation : Single-crystal X-ray diffraction (as in ) resolves ambiguities in substituent positioning .
  • Computational modeling : Compare experimental IR/NMR with DFT-calculated spectra to identify conformational artifacts .

Q. How can the biological activity of this compound be systematically evaluated in anticancer research?

  • In vitro assays : Test cytotoxicity using MTT assays on cancer cell lines (e.g., HepG2 or MCF-7). IC₅₀ values for related thienopyridines range from 10–50 µM .
  • Mechanistic studies : Investigate kinase inhibition (e.g., IκB kinase) via ELISA-based assays or Western blotting for NF-κB pathway markers .
  • Structure-activity relationships (SAR) : Modify substituents (e.g., methoxy or trifluoromethyl groups) to enhance potency. For example, 4-(trifluoromethyl) analogs show improved lipophilicity and target binding .

Q. What computational tools are effective for predicting the reactivity of this compound in heterocyclic coupling reactions?

  • DFT calculations : Use Gaussian or ORCA to model electron density maps, identifying reactive sites (e.g., the amino group at position 3 or the nitrile at position 2) .
  • Molecular docking : Predict binding affinities to biological targets (e.g., Pim-1 kinase) using AutoDock Vina, leveraging crystallographic data from related inhibitors .

Q. Methodological Challenges

Q. How should researchers address low yields in multi-step syntheses involving this compound?

  • Stepwise optimization : Isolate intermediates (e.g., 3-aminothieno[2,3-b]pyridine-2-carboxamide) before proceeding to coupling reactions.
  • Catalyst screening : Test palladium catalysts (e.g., Pd/C or Pd(OAc)₂) for Suzuki-Miyaura couplings with aryl boronic acids .
  • Solvent selection : Use polar aprotic solvents (DMF or DMSO) to stabilize intermediates and reduce side reactions .

Q. What analytical techniques are critical for resolving isomerism in thienopyridine derivatives?

  • HPLC with chiral columns : Separate enantiomers using cellulose-based stationary phases .
  • NOESY NMR : Detect spatial proximity between substituents to assign regioisomers .

Q. Critical Research Gaps

  • Mechanistic clarity : Limited data on the compound’s interaction with non-kinase targets (e.g., DNA topoisomerases) .
  • Toxicity profiles : Absence of in vivo studies to validate therapeutic indices .

Properties

IUPAC Name

3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3S/c1-5-3-6(2)13-10-8(5)9(12)7(4-11)14-10/h3H,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFSSJJOGTVVJJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=C1C(=C(S2)C#N)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90966949
Record name 3-Amino-4,6-dimethylthieno[2,3-b]pyridine-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90966949
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52505-57-4
Record name 3-Amino-4,6-dimethylthieno[2,3-b]pyridine-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90966949
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The 3-cyano-4,6-dimethyl-2-mercaptopyridine (500 mg, 3.04 mmol) was stirred in DMF (6.0 mL). An aqueous 10% KOH solution (1.71 mL, 3.04 mmol) was added, followed by chloroacetonitrile (0.19 mL, 3.04 mmol). The reaction was stirred at RT for 15 minutes, LC/MS indicates initial thio-alkylation is complete. A second equivalent of 10% KOH (1.71 mL, 3.04 mmol) was added and the resulting slurry was warmed to 50° C. and stirred about 30 min. LC/MS indicates reaction is done. The slurry was cooled to RT, then poured into 80 g of crushed ice and allowed to warm until the ice melted. The cold slurry was poured through filter paper, washing the solid with cold water. The solid was collected and dried in a vacuum oven to give 580 mg (94%) of the pure product as a light yellow solid. 1H NMR (400 MHz, DMSO-d6): δ ppm 7.09 (s, 1H), 6.50 (s, 2H), 2.70 (s, 3H), 2.49 (s, 3H). LC/MS: RT=0.56 min., m/z=204.0 [M+H]+.
Quantity
500 mg
Type
reactant
Reaction Step One
Name
Quantity
6 mL
Type
solvent
Reaction Step One
Name
Quantity
1.71 mL
Type
reactant
Reaction Step Two
Quantity
0.19 mL
Type
reactant
Reaction Step Three
Name
Quantity
1.71 mL
Type
reactant
Reaction Step Four
[Compound]
Name
ice
Quantity
80 g
Type
reactant
Reaction Step Five
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Yield
94%

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